5-[(Piperazin-1-yl)methyl]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H14N4 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
5-(piperazin-1-ylmethyl)pyrimidine |
InChI |
InChI=1S/C9H14N4/c1-3-13(4-2-10-1)7-9-5-11-8-12-6-9/h5-6,8,10H,1-4,7H2 |
InChI Key |
OWSLFSNKXDONPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=CN=CN=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Piperazin 1 Yl Methyl Pyrimidine and Its Derivatives
Modern Synthetic Techniques for Pyrimidine-Piperazine Scaffolds
One-Pot Synthesis Methods
Another versatile one-pot approach is the three-component reaction of an aldehyde, malononitrile, and benzamidine (B55565) hydrochloride, which can be catalyzed by magnetic nanoparticles under solvent-free conditions to produce pyrimidine-5-carbonitrile derivatives in good yields. growingscience.com Similarly, researchers have reported one-pot procedures for synthesizing 2,4-diaminopyrimidine (B92962) derivatives by treating 5-substituted 2-chloropyrimidines with an appropriate amine, followed by the addition of a second amine, all within a single reaction vessel. scribd.com These methods highlight the adaptability of one-pot strategies in generating diverse pyrimidine (B1678525) scaffolds that could be tailored towards the synthesis of 5-[(piperazin-1-yl)methyl]pyrimidine.
| One-Pot Reaction Type | Reactants | Key Features | Resulting Scaffold | Reference(s) |
| Biginelli-like Reaction | Enaminone, Aldehyde, Urea (B33335) | Three-component, good yield, simple method. | Dihydropyrimidinone with piperazine (B1678402) moiety. | mdpi.com |
| Three-component Condensation | Aldehyde, Malononitrile, Benzamidine | Nanoparticle catalyst, solvent-free conditions. | Pyrimidine-5-carbonitrile. | growingscience.com |
| Sequential Nucleophilic Substitution | 2-Chloropyrimidine, Amine 1, Amine 2 | Efficient for creating 2,4-diaminopyrimidines. | 2,4-Diaminopyrimidine. | scribd.com |
| [2+2+1+1] Annulation | Aryl methyl ketone, Benzaldehyde, Aromatic nitrile, Hydroxylamine | Microwave-assisted, solvent-free. | 2,4,6-Triarylpyrimidine. | mdpi.com |
Strategies for Derivatization and Analog Development
The development of analogs based on the this compound scaffold is crucial for exploring structure-activity relationships. Derivatization strategies focus on three primary sites: the pyrimidine ring, the piperazine nitrogen, and the methyl linker.
Functionalization at Pyrimidine Ring Positions (e.g., C2, C4, C6, C5)
The pyrimidine ring offers several positions for modification, each accessible through specific chemical strategies.
C2 and C4 Positions: These positions are commonly functionalized through nucleophilic aromatic substitution (SNAr) reactions, especially when a suitable leaving group, such as a chlorine atom, is present. For example, 2,4-dichloropyrimidines can be selectively substituted at the C4 position and subsequently at the C2 position with various amines. nih.gov The replacement of a hydrogen atom at the C2 or C4 position with an amino group can also occur via mechanisms like the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, particularly in the presence of strong nucleophiles like KNH₂ in liquid ammonia. nih.gov
C5 Position: Functionalization at the C5 position is often achieved by activating the ring. One mechanism involves the nucleophilic addition of an active site cysteine to the C6 position, which activates the C5 position for methylation by enzymes like thymidylate synthase. umich.edu Synthetically, a deconstruction-reconstruction strategy has been developed where a pyrimidine is converted to an iminoenamine intermediate, which can then be functionalized. For instance, treatment with N-chlorosuccinimide (NCS) can introduce a chlorine atom at the C5 position before the pyrimidine ring is reconstructed. nih.gov
C6 Position: The C6 position is susceptible to nucleophilic attack, a key step in many enzymatic and synthetic transformations. umich.edu This reactivity can be exploited in skeletal editing strategies. For example, pyrimidines activated with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) can undergo nucleophilic attack at C6, followed by a Dimroth rearrangement to yield pyridines, effectively swapping a C-N for a C-C bond. chinesechemsoc.org Functionalization at C6 can also be achieved using C-nucleophilic substitution of C6-(1,2,4-triazol-1-yl) derivatives. sigmaaldrich.com
| Position | Methodology | Reagents/Conditions | Outcome | Reference(s) |
| C2/C4 | Nucleophilic Aromatic Substitution (SNAr) | 2,4-Dichloropyrimidine, Amines | Sequential amination at C4 then C2. | nih.gov |
| C2/C4 | ANRORC Mechanism | KNH₂/NH₃ | Amination at C2 or C4. | nih.gov |
| C5 | Deconstruction-Reconstruction | NCS, Trifluoroacetic acid | Chlorination at C5. | nih.gov |
| C6 | Skeletal Editing (Dimroth Rearrangement) | Tf₂O, Nucleophile (e.g., silyl (B83357) enol ether) | Conversion of pyrimidine to pyridine (B92270). | chinesechemsoc.org |
| C4/C6 | C-Nucleophilic Substitution | C4/C6-(1,2,4-triazol-1-yl) derivative, C-nucleophiles (e.g., malononitrile) | Introduction of carbon-based substituents. | sigmaaldrich.com |
Substitution on the Piperazine Nitrogen
The secondary amine of the piperazine ring is a key site for derivatization, allowing for the introduction of a wide variety of functional groups to modulate physicochemical properties. nih.govresearchgate.net The direct mono-N-substitution of piperazine can be challenging due to the potential for disubstitution. google.com However, several reliable methods exist.
N-Alkylation: This is commonly achieved through nucleophilic substitution with alkyl halides or sulfonates, or via reductive amination. nih.gov For example, refluxing a pyrimidine-piperazine core with various N-substituted piperazines is a common strategy. researchgate.net The Finkelstein reaction, using sodium iodide to facilitate the reaction with alkyl chlorides, is also employed. nih.gov
N-Acylation: Acyl groups can be introduced by reacting the piperazine nitrogen with acyl chlorides or anhydrides. This method is used to create amide linkages. researchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming N-aryl bonds, connecting the piperazine nitrogen to various aromatic or heteroaromatic rings. nih.gov
Aromatic Nucleophilic Substitution (SNAr): The piperazine nitrogen can directly attack electron-deficient (hetero)arenes, displacing a leaving group to form N-aryl derivatives. nih.gov
| Substitution Type | Methodology | Typical Reagents | Reference(s) |
| N-Alkylation | Nucleophilic Substitution | Alkyl halides (R-X), NaI | nih.govresearchgate.net |
| N-Alkylation | Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | nih.gov |
| N-Arylation | Buchwald-Hartwig Amination | Aryl halide, Palladium catalyst, Ligand, Base | nih.gov |
| N-Arylation | Nucleophilic Aromatic Substitution (SNAr) | Electron-deficient (hetero)aryl halide | nih.gov |
| N-Acylation | Acylation | Acyl chloride (R-COCl), Base | researchgate.net |
Linker Modifications and Hybrid Molecule Design
Modifying the methyl linker or using the entire this compound structure as a building block allows for the creation of hybrid molecules with potentially synergistic or novel biological activities. nih.gov
Linker Modification: The linker connecting the recognition motif and the functional moiety is critical. Strategies involve altering its length, rigidity, and polarity to optimize properties. acs.orgnih.gov This can include introducing atoms like oxygen or other functional groups into the linker chain or creating macrocyclic linkers to enhance stability. nih.gov Systematic chemical modification of linkers has been shown to significantly impact targeting and pharmacokinetic properties. nih.gov
Hybrid Molecule Design: This strategy involves combining the pyrimidine-piperazine scaffold with other known pharmacophores. researchgate.netnih.gov For example, pyrimidine-piperazine hybrids have been constructed by coupling substituted piperazines to various positions on the pyrimidine ring. researchgate.net Another approach is the design of molecular hybrids of 2-pyridylpiperazine and 5-phenyl-1,3,4-oxadiazoles, aiming to create multi-functional agents. nih.gov The rationale is that the combined structural features can interact with multiple biological targets simultaneously, leading to enhanced or synergistic effects. nih.govrepec.org
Analytical and Spectroscopic Characterization Methodologies for Synthesized Analogs
The structural confirmation and purity assessment of synthesized this compound analogs are established using a combination of standard analytical and spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. nih.govresearchgate.net In ¹H NMR, characteristic signals for the pyrimidine and piperazine ring protons, as well as the methylene (B1212753) linker protons, confirm the basic structure. nih.gov For instance, the aliphatic protons of the piperazine ring typically appear as signals around 3.3-3.4 ppm. nih.gov Simple NMR analyses can also distinguish between cis and trans isomers in substituted piperazine derivatives. chemrxiv.org
Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of the synthesized compounds. nih.gov High-resolution mass spectrometry (HRMS) provides exact mass measurements, which further corroborates the elemental composition. nih.gov Fragmentation patterns observed in techniques like GC-MS can also provide structural information, such as identifying the piperazine ring through characteristic fragment ions. nih.gov
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of specific functional groups. researchgate.net For example, the IR spectra of pyrimidine derivatives reveal characteristic absorption bands for C=N, C=O, and N-H bonds. nih.gov
Elemental Analysis: This technique determines the elemental composition (C, H, N, etc.) of a compound, providing a fundamental check of its empirical formula and purity. researchgate.netsciencescholar.us
The combination of these methods provides a comprehensive characterization of the synthesized molecules, ensuring their structural integrity and purity. researchgate.netsciencescholar.us
| Technique | Information Provided | Typical Application | Reference(s) |
| ¹H and ¹³C NMR | Detailed structural information, connectivity of atoms, stereochemistry. | Elucidation of the complete molecular structure and isomer identification. | nih.govnih.govchemrxiv.org |
| Mass Spectrometry (MS/HRMS) | Molecular weight and elemental composition. | Confirmation of molecular formula. | nih.govnih.govnih.gov |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Identification of key bonds (e.g., C=O, N-H, C=N). | nih.govresearchgate.net |
| Elemental Analysis | Percentage composition of elements. | Confirmation of empirical formula and purity. | researchgate.netsciencescholar.us |
| X-ray Crystallography | Precise three-dimensional molecular structure. | Unambiguous determination of structure and stereochemistry. | mdpi.com |
Preclinical Biological Activity Evaluation of 5 Piperazin 1 Yl Methyl Pyrimidine Analogs
Antimicrobial Activity Investigations
The emergence of drug-resistant microbial strains necessitates the discovery of novel antimicrobial agents. Analogs of 5-[(Piperazin-1-yl)methyl]pyrimidine have been a focal point of such research, with various studies exploring their efficacy against a spectrum of bacteria and fungi.
A number of studies have demonstrated the antibacterial potential of pyrimidine-piperazine hybrids. In one such study, a series of 4-substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines and 4-substituted-2-(4-phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines were synthesized and tested. nih.govnih.gov Several of these compounds exhibited promising activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Specifically, compounds 4b , 4d , 5a , and 5b displayed good antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella paratyphi-A at a concentration of 40 μg/ml. nih.gov
Another study focused on a series of novel pyrimidine-piperazine hybrids, which were evaluated against various pathogenic bacteria. researchgate.net Compound 1-(4-(4-(5-fluoropyrimidin-2-yl) piperazin-1-yl) phenyl)-3-(p-tolyl)urea (7d) showed strong activity against Enterococcus faecium, Staphylococcus aureus, and Klebsiella pneumonia, with IC50 values of 27.1, 32.4, and 32.4 μg/ml, respectively. researchgate.net Furthermore, 1-cyclohexyl-3-(4-(4-(5-fluoropyrimidin-2-yl) piperazin-1-yl) phenyl) urea (B33335) (7h) and 1-ethyl-3-(4-(4-(5-fluoropyrimidin-2-yl) piperazin-1-yl) phenyl) urea (7i) were potent against E. faecium, with IC50 values of 26.2 and 34.2 μg/ml. researchgate.net Notably, 1-(4-(4-(5-fluoropyrimidin-2-yl) piperazin-1-yl) phenyl)-3-phenylurea (7f) demonstrated excellent activity against Pseudomonas aeruginosa, with an IC50 of 9.8 μg/mL. researchgate.net
Table 1: Antibacterial Activity of Selected Pyrimidine-Piperazine Analogs
| Compound Name/Code | Target Bacteria | Activity Measurement | Result | Citation |
|---|---|---|---|---|
| 4b, 4d, 5a, 5b | S. aureus, B. subtilis, E. coli, S. paratyphi-A | Concentration | Good activity at 40 µg/ml | nih.gov |
| 7d | E. faecium, S. aureus, K. pneumonia | IC50 | 27.1 µg/ml, 32.4 µg/ml, 32.4 µg/ml | researchgate.net |
| 7h | E. faecium | IC50 | 26.2 µg/ml | researchgate.net |
| 7i | E. faecium | IC50 | 34.2 µg/ml | researchgate.net |
| 7f | P. aeruginosa | IC50 | 9.8 µg/ml | researchgate.net |
The antifungal properties of pyrimidine-piperazine derivatives have also been a subject of investigation. A series of thiophene-substituted pyrimidine (B1678525) derivatives incorporating a piperazine (B1678402) moiety were evaluated for their activity against several fungal strains. nih.govnih.gov Compounds 4a , 4d , 4e , 5c , and 5e showed significant antifungal activity at a 40 μg/ml concentration against Aspergillus niger, Penicillium notatum, Aspergillus fumigatus, and Candida albicans. nih.gov
In a separate study, novel pyrimidine derivatives containing an amide moiety were synthesized and tested for their in vitro antifungal activities. frontiersin.org Compound 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) exhibited excellent antifungal activity against Phomopsis sp., with an EC50 value of 10.5 μg/ml. frontiersin.org This was notably more potent than the standard fungicide Pyrimethanil (EC50 of 32.1 μg/ml). frontiersin.org Another compound, 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f) , also showed a 100% inhibition rate against Phomopsis sp. at the tested concentration. frontiersin.org
Table 2: Antifungal Activity of Selected Pyrimidine-Piperazine Analogs
| Compound Name/Code | Target Fungi | Activity Measurement | Result | Citation |
|---|---|---|---|---|
| 4a, 4d, 4e, 5c, 5e | A. niger, P. notatum, A. fumigatus, C. albicans | Concentration | Significant activity at 40 µg/ml | nih.gov |
| 5o | Phomopsis sp. | EC50 | 10.5 µg/ml | frontiersin.org |
| 5f | Phomopsis sp. | Inhibition Rate | 100% | frontiersin.org |
Anticancer and Antiproliferative Activity Assays
The structural versatility of the pyrimidine-piperazine scaffold has made it a promising template for the development of anticancer agents. These compounds have been shown to inhibit cancer cell growth through various mechanisms, including the inhibition of critical cellular kinases.
Pyrimidine derivatives are recognized as privileged scaffolds for targeting various biological cancer targets, including protein kinases like Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinase (PI3K). nih.govnih.gov
A series of 5-(pyrimidin-2-ylamino)picolinonitrile derivatives were developed as inhibitors of Checkpoint Kinase 1 (CHK1), a crucial regulator of the cell cycle. One of the most promising molecules, (R)-17 , demonstrated potent CHK1 inhibition with an IC50 of 0.4 nM and remarkable selectivity (over 4300-fold) against the related CHK2 kinase.
Pyrazolo[1,5-a]pyrimidines, another class of related heterocyclic compounds, are noted for their potent protein kinase inhibitor (PKI) activity. nih.gov They can act as ATP-competitive or allosteric inhibitors for a range of kinases including EGFR, B-Raf, and MEK, which are relevant targets in melanoma and non-small cell lung cancer. nih.gov
Furthermore, 4-(phenylamino)quinazoline and 4-(phenylamino)pyrido[d]pyrimidine acrylamides have been identified as irreversible inhibitors of the EGFR's ATP binding site. acs.org While the quinazoline-based compounds were potent against EGFR, the pyridopyrimidine analogs were found to be equipotent in inhibiting heregulin-stimulated autophosphorylation of erbB2. acs.org
The kinase inhibitory activity of these compounds often translates to potent antiproliferative effects in cancer cell lines. The CHK1 inhibitor, (R)-17 , effectively inhibited the growth of various malignant hematopathy cell lines, with a particularly low IC50 of 0.013 μM in Z-138 cells.
A separate study on pyrimidine–sulfonamide hybrids revealed significant antiproliferative activity against colon cancer cells. nih.gov Hybrid 1a showed a high potency against HCT-116 colon cancer cells (IC50: 1.73 μM) and was non-toxic to normal LO2 cells (IC50: >50 μM), indicating an excellent selectivity profile. nih.gov Another hybrid, 6 , displayed decent antiproliferative activity against T-47D breast cancer cells with an IC50 of 3.93 μM. nih.gov
A newly synthesized quinolone and piperazine derivative, 9-chloro-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-one (SJ10) , also exhibited antiproliferative activities when screened against the NCI-60 panel of CNS cancer cell lines at a 10 μM dose. mdpi.com
Table 3: In Vitro Antiproliferative Activity of Selected Pyrimidine-Piperazine Analogs
| Compound Name/Code | Cell Line | Cancer Type | Activity Measurement | Result | Citation |
|---|---|---|---|---|---|
| (R)-17 | Z-138 | Mantle Cell Lymphoma | IC50 | 0.013 µM | |
| Hybrid 1a | HCT-116 | Colon Cancer | IC50 | 1.73 µM | nih.gov |
| Hybrid 6 | T-47D | Breast Cancer | IC50 | 3.93 µM | nih.gov |
| SJ10 | CNS Cancer Cell Lines | Central Nervous System | Concentration | Antiproliferative at 10 µM | mdpi.com |
Receptor Ligand Binding and Functional Assays
Beyond antimicrobial and anticancer activities, pyrimidine-piperazine analogs have been investigated for their ability to bind to specific G protein-coupled receptors, such as adenosine (B11128) receptors (ARs).
A study of new 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine derivatives, substituted at the 5-position with 4-substituted-piperazin-1-yl moieties, evaluated their binding affinity for human adenosine A1 and A2A receptors. nih.gov While these compounds generally showed little to no affinity for the A2A, A2B, and A3 adenosine receptor subtypes, they did bind to the human A1 adenosine receptor (hA1 AR) with affinities in the high nanomolar range. nih.gov
The most active compounds in this series were 22 and 16 , which bear a (2-furyl)-methyl and a 2-benzyl group on the N4-piperazine moiety, respectively. nih.gov They exhibited Ki values of 92 nM and 162 nM for the hA1 AR. nih.gov The introduction of halogen atoms onto the benzyl (B1604629) group of compound 16 did not significantly alter the hA1 AR affinity. nih.gov
Table 4: Binding Affinity of 5-(Piperazin-1-yl)pyrazolo[4,3-d]pyrimidine Analogs for the Human A1 Adenosine Receptor
| Compound Name/Code | N4-Piperazine Substituent | Binding Affinity (Ki) for hA1 AR | Citation |
|---|---|---|---|
| 16 | 2-Benzyl | 162 nM | nih.gov |
| 17 | 3-Phenylpropyl | 370 nM | nih.gov |
| 18 | 4-Chlorobenzyl | 170 nM | nih.gov |
| 19 | 4-Fluorobenzyl | 185 nM | nih.gov |
| 22 | (2-Furyl)methyl | 92 nM | nih.gov |
Adenosine Receptor Antagonism (A1, A2A Subtypes)
Adenosine receptors, particularly the A1 and A2A subtypes, are crucial in modulating dopaminergic systems in the brain, making them a key target for non-dopaminergic therapies for conditions like Parkinson's disease. ijpsonline.com The A2A receptor is the most extensively studied in this context. ijpsonline.com Antagonism of the A2A receptor can enhance postsynaptic responses to dopamine (B1211576), while inhibition of the presynaptic A1 receptor may facilitate dopamine release. ijpsonline.com
Research has led to the development of pyrimidine-based compounds as adenosine receptor antagonists. For instance, analogs with a 1H-pyrazolo[3,4-d]pyrimidin-6-amine core have been investigated as dual antagonists for both A1 and A2A receptors. ijpsonline.com One promising compound from this series, 11o , demonstrated full antagonism with IC50 values of 98.8 nM and 136 nM for A1 and A2A receptors, respectively, in functional cAMP assays. ijpsonline.com
| Compound | Target Receptor | Activity (IC50) | Assay Type |
| 11o | Adenosine A1 | 98.8 nM | cAMP (CHO-K1 cells) |
| 11o | Adenosine A2A | 136 nM | cAMP (HEK-293 cells) |
Other related structures, such as pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, have also been identified as A2A receptor antagonists. dntb.gov.ua The development of selective A2A antagonists is considered pharmacologically significant due to a potentially lower level of side effects. dntb.gov.ua
Serotonin (B10506) Receptor Antagonism (e.g., 5-HT7)
The 5-HT7 receptor, the most recently classified member of the serotonin receptor family, is implicated in various central nervous system functions and neuropsychiatric disorders. science.gov Pharmacological blockade of 5-HT7 receptors has been shown to produce antidepressant-like effects in preclinical models, suggesting that antagonists of this receptor could be beneficial for treating depression and cognitive impairments associated with schizophrenia. cymitquimica.com
A series of piperazin-1-yl substituted unfused heterobiaryls have been synthesized and evaluated as 5-HT7 receptor ligands. cymitquimica.com The model ligand for this class of compounds was 4-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine . cymitquimica.com Structure-activity relationship (SAR) studies revealed that substitution at the 6-position of the pyrimidine ring with an alkyl group significantly increased binding affinity. In contrast, substitution at the 5-position was found to be highly detrimental to 5-HT7 receptor affinity. cymitquimica.com
Selected analogs with high 5-HT7 binding affinity, such as the ethylpyrimidine analog 12 and the butylpyrimidine analog 13 , exhibited antagonistic properties in functional cAMP tests. cymitquimica.com Compound 12 was identified as a dual 5-HT7/5-HT2A receptor ligand, while compound 13 acted as a multi-receptor agent, also showing affinity for 5-HT6 and D2 receptors. cymitquimica.com
| Compound | 5-HT7 Ki (nM) | Selectivity Profile |
| 12 (ethylpyrimidine analog) | High | Dual 5-HT7/5-HT2A antagonist |
| 13 (butylpyrimidine analog) | High | Multi-receptor (5-HT7, 5-HT2A, 5-HT6, D2) antagonist |
Other Enzymatic Inhibition Studies
The enzyme 5-lipoxygenase (5-LOX) plays a critical role in the inflammatory cascade by catalyzing the synthesis of leukotrienes from arachidonic acid. bohrium.com Inhibition of the 5-LOX pathway is a therapeutic target for inflammatory diseases. bohrium.comnih.gov
A series of novel piperidine (B6355638) pyrimidine amides incorporating cinnamic acids have been designed and studied for their potential as lipoxygenase inhibitors. mdpi.com In a related study, aminomethyl derivatives of dehydrozingerone (B89773) were evaluated for their inhibitory activity against lipoxygenase. The compound 5-[(4-methylpiperazin-1-yl)methyl]dehydrozingerone was found to inhibit the lipoxygenase enzyme with a half-maximal inhibitory concentration (IC50) of 219.13 µM, an activity level comparable to the reference inhibitor nordihydroguaiaretic acid (IC50 of 216.84 µM). ijpsonline.com
Xanthine (B1682287) oxidase (XO) is an enzyme involved in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) and xanthine to uric acid. sci-hub.se Inhibition of this enzyme is a key strategy for treating hyperuricemia and gout. sci-hub.se
While many non-purine scaffolds have been investigated as XO inhibitors, specific research on this compound is limited. cymitquimica.com However, studies on related structures provide some insight. For instance, 4-hydroxypyrazolo[3,4-b]pyrimidine is known to be an effective xanthine oxidase inhibitor. Furthermore, a study on aminomethyl derivatives of dehydrozingerone showed that 5-[(4-methylpiperazin-1-yl)methyl]dehydrozingerone inhibited the xanthine oxidase enzyme with an IC50 of 102.34 µM. ijpsonline.com This activity was lower than that of the clinical drug allopurinol (B61711) (IC50 of 34.09 µM). ijpsonline.com Pyrazolo[1,5-a]pyrimidines have also been identified as a class of compounds with xanthine oxidase inhibitory effects.
| Compound | Enzyme Target | Activity (IC50) |
| 5-[(4-methylpiperazin-1-yl)methyl]dehydrozingerone | Lipoxygenase | 219.13 µM |
| 5-[(4-methylpiperazin-1-yl)methyl]dehydrozingerone | Xanthine Oxidase | 102.34 µM |
| Nordihydroguaiaretic acid (Reference) | Lipoxygenase | 216.84 µM |
| Allopurinol (Reference) | Xanthine Oxidase | 34.09 µM |
Anti-Inflammatory Potential
Pyrimidine derivatives are known to exhibit anti-inflammatory effects by inhibiting key inflammatory mediators such as prostaglandins, nitric oxide, and various cytokines. The mechanism often involves the suppression of cyclooxygenase (COX) enzymes.
The anti-inflammatory potential of pyrimidine-based structures is well-documented. Several pyrimidine analogs, though not all containing the piperazine-methyl linker, are in clinical use as anti-inflammatory drugs. Research on related heterocyclic systems, such as pyrazolo[1,5-a]quinazolines, has identified compounds with anti-inflammatory activity, which is believed to be mediated through the inhibition of mitogen-activated protein kinases (MAPKs). Additionally, certain thiazolo[5,4-d]pyrimidine (B3050601) analogs containing a piperazinyl group have been discovered to be potent immunosuppressive agents, demonstrating efficacy in preclinical models of organ transplantation.
Anthelmintic Efficacy
The search for new and effective anthelmintic agents is a continuous effort in medicinal chemistry. A study focused on the synthesis and evaluation of methyl-5-(4-salicyloyl-piperazin-1-yl)-benzimidazole-2-carbamates revealed significant anthelmintic properties. Although the core heterocyclic system in this case is a benzimidazole, the presence of the piperazine moiety is a key structural feature.
In experimental models using mice infected with Trichinella spiralis, one of the synthesized compounds, IXa , demonstrated notable efficacy. It significantly reduced the numbers of preadults, adults, and encysted larvae of the parasite. This finding highlights the potential of incorporating the piperazine scaffold in the design of novel anthelmintic drugs.
Structure Activity Relationship Sar Studies of 5 Piperazin 1 Yl Methyl Pyrimidine Analogs
Impact of Substituents on Pyrimidine (B1678525) Ring Positions
The pyrimidine core is a versatile scaffold whose biological activity can be finely tuned by the introduction of various substituents at different positions. nih.gov Its ability to form hydrogen bonds and engage in dipole-dipole interactions is key to its pharmacological potential. nih.gov
The nature of aromatic and heteroaromatic groups attached to the pyrimidine ring significantly modulates the biological activity of these compounds. In studies on a series of 5-HT7 receptor antagonists, the presence of a 3-furyl group at what becomes position 4 of the pyrimidine was found to be crucial for high binding affinity. researchgate.net While the pyrimidine core could be substituted with a pyridine (B92270) ring without a dramatic loss of affinity, demonstrating some flexibility in the core structure, the heteroaryl substituent itself was a key determinant of potency. researchgate.net
Further research involving the synthesis of pyrimidine derivatives from thiophene-substituted chalcones underscores the importance of the heteroaromatic moiety. nih.gov In these studies, a thiophen-2-yl group was incorporated at the C6 position of the pyrimidine ring, leading to compounds with notable antimicrobial activity. nih.gov The combination of the pyrimidine ring with other heterocyclic systems, such as pyrazole (B372694) or indole (B1671886), has also been explored to create hybrid molecules with enhanced biological profiles. For instance, the fusion of a pyrazole ring to the pyrimidine, creating pyrazolo[1,5-a]pyrimidines, has yielded potent protein kinase inhibitors. nih.gov The substituent patterns on these fused aromatic systems play a critical role in their pharmacological properties. nih.gov
Modifications with alkyl and other functional groups on the pyrimidine ring have been shown to have a profound impact on biological activity. For a series of 5-HT7 receptor ligands based on a 2-(piperazin-1-yl)pyrimidine scaffold, substitution at position 6 of the pyrimidine with an alkyl group, such as ethyl or butyl, resulted in a substantial increase in binding affinity. researchgate.net Conversely, introducing substituents at position 5 of the pyrimidine ring was found to be highly detrimental to 5-HT7 receptor affinity. researchgate.net This was further supported by the finding that quinazoline (B50416) derivatives, which can be viewed as 5,6-disubstituted pyrimidine analogs, were inactive. researchgate.net
Role of Piperazine (B1678402) Substitutions on Biological Activity
The piperazine ring is a common motif in medicinal chemistry, recognized as a privileged scaffold in drug design. nih.govnih.gov Substitutions on the nitrogen atom (N-4) of the piperazine ring are a cornerstone of SAR studies for this class of compounds, allowing for extensive modification of their pharmacological profiles.
In the development of inflammatory caspase inhibitors based on a 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (B39311) scaffold, varying the aryl substituent on the piperazine ring led to a range of potent and selective compounds. nih.gov An ethylbenzene (B125841) derivative, for instance, displayed low nanomolar inhibition constants (Ki) across caspases-1, -4, and -5. nih.gov Other analogs showed nearly tenfold selectivity for caspase-5 over the other inflammatory caspases, demonstrating that fine-tuning the piperazine substituent can impart selectivity. nih.gov
Similarly, in the design of antagonists for the A2A adenosine (B11128) receptor, modifications to the piperazine substituent were critical. A comparison between a piperidine-linked and a piperazine-linked thiazolo[5,4-d]pyrimidine (B3050601), both with a benzyl (B1604629) group, showed that the piperazine linker was preferred for higher binding affinity. Further exploration revealed that a phenylpiperazine derivative possessed the highest affinity for the human A2A receptor in the series. nih.gov In another study, the presence of an aromatic ring on the piperazine was found to reduce activity, indicating the context-dependent nature of these SAR findings. nih.gov Research on antimicrobial agents also showed that N-phenylpiperazine derivatives exhibited good activity compared to N-methylpiperazine analogs. nih.gov
The following table summarizes the impact of various piperazine substituents on the inhibition of inflammatory caspases, based on a 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold.
| Compound | Piperazine N-Substituent | Caspase-1 Ki (nM) | Caspase-4 Ki (nM) | Caspase-5 Ki (nM) |
| CK-1-41 | Ethylbenzene | 12 | 16 | 17 |
| Analog A | Phenyl | 54 | 120 | 29 |
| Analog B | 4-Fluorophenyl | 39 | 100 | 25 |
| Analog C | 2-Chlorophenyl | 220 | 380 | 40 |
| Analog D | 3-Chlorophenyl | 40 | 110 | 20 |
Data sourced from a study on caspase inhibitors. nih.gov Note: Analog designations are for illustrative purposes.
Conformational Analysis and its Relationship to Biological Activity
The three-dimensional conformation of 5-[(piperazin-1-yl)methyl]pyrimidine analogs is intrinsically linked to their biological function. The relative orientation of the pyrimidine and piperazine rings, as well as the conformation of the piperazine ring itself (typically a chair, boat, or twist-boat conformation), can dictate how the molecule fits into a biological target's binding site.
Studies combining molecular docking, molecular dynamics, and conformational analysis have highlighted that the flexibility of piperazine derivatives can be a crucial factor in their inhibitory activity. nih.gov The ability of the molecule to adapt its conformation upon binding to a target, such as the HIV-1 gp120 protein, may be more significant than previously assumed. nih.gov This conformational adaptability can be a key element in designing inhibitors with improved potency. nih.gov
X-ray crystallography provides direct evidence of the solid-state conformation of these molecules. For example, the crystal structure of Peribedil, which is 2-{4-[(1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine, reveals a dihedral angle of 56.5° between the pyrimidine and benzene (B151609) rings. nih.gov The 1,3-dioxole (B15492876) portion of the molecule adopts an envelope conformation. nih.gov Such data are invaluable for validating computational models and understanding the preferred spatial arrangement of the pharmacophoric groups. The stereoisomerism of substituents is also a critical aspect of conformational analysis, as different stereoisomers can have vastly different biological activities due to their distinct three-dimensional shapes. nih.gov
Identification of Key Pharmacophoric Features
A pharmacophore model outlines the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For pyrimidine-piperazine derivatives, several key pharmacophoric features have been identified through various studies. The piperazine moiety itself is often considered a central pharmacophore. nih.gov
Pharmacophore modeling of piperazine-based phthalimide (B116566) derivatives identified key features for antibacterial activity. researchgate.net Similarly, modeling studies on thiazolo[3,2-a]pyrimidin-5-one derivatives as 5-HT2A receptor antagonists revealed that a hypothetical pharmacophore could successfully predict the activity of designed compounds. researchgate.net The model typically includes features such as hydrogen bond acceptors (e.g., pyrimidine nitrogens), hydrophobic regions, and aromatic centers. The pyrimidine ring often serves as a suitable aromatic group within these models. researchgate.net The collective SAR data suggest a general pharmacophore for this class includes:
A hydrogen-bond accepting nitrogenous core (the pyrimidine ring).
A central basic nitrogen atom (within the piperazine ring) that is often protonated at physiological pH.
A linker region (the methyl group at position 5).
A variable substituent group on the piperazine ring that can be tailored to interact with specific hydrophobic or polar pockets in the target protein.
Development of Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) studies represent a computational approach to correlate the chemical structure of compounds with their biological activity using statistical methods. The goal is to develop a mathematical model that can predict the activity of novel, unsynthesized analogs, thereby guiding drug design and optimization.
While detailed SAR and pharmacophore models for pyrimidine-piperazine derivatives are present in the literature, specific 3D-QSAR studies for the this compound scaffold are not prominently detailed in the reviewed scientific reports. However, the principles of QSAR are highly applicable to this class of compounds. Such a study would involve:
Data Collection: Assembling a series of analogs with their measured biological activities (e.g., IC50 or Ki values).
Descriptor Calculation: Computing a variety of molecular descriptors for each analog, which can be steric (e.g., molecular volume), electronic (e.g., partial charges), or hydrophobic (e.g., LogP).
Model Building: Using statistical techniques like multiple linear regression or partial least squares to build a mathematical equation linking the descriptors to the biological activity.
Model Validation: Testing the predictive power of the model using an external set of compounds not used in the model's creation.
For pyrimidine-piperazine hybrids, QSAR models could quantify the contributions of substituents on both the pyrimidine and piperazine rings, providing precise, predictive insights to guide the synthesis of more potent and selective molecules.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule and a protein.
Molecular docking simulations for pyrimidine-piperazine derivatives reveal detailed insights into their interactions with various protein targets. For instance, in studies of pyrimidine (B1678525) derivatives as potential anticancer agents, docking simulations have been used to understand their binding to targets like the p65 subunit of NF-κB and the epidermal growth factor receptor (EGFR). cas.cz
One study on piperazine-linked pyrimidines targeting the p65 subunit of NF-κB in breast cancer cells identified key interactions. cas.cz A representative compound, referred to as 3a , demonstrated a strong binding affinity, forming a hydrogen bond with the amino acid residue GLN-29. Additionally, π-anion and π-lone pair bonds were observed with GLU-225 and GLU-222, respectively. Hydrophobic interactions with LYS-28, ARG-30, ARG-50, and HIS-181 further stabilized the complex. cas.cz These types of interactions, involving hydrogen bonds and hydrophobic contacts, are crucial for the stability of the ligand-protein complex and are likely to be important for the binding of 5-[(Piperazin-1-yl)methyl]pyrimidine to its biological targets.
In another example, pyrimidine-5-carbonitrile derivatives were docked into the EGFR active site. The most potent compounds were found to interact with key residues in the ATP-binding pocket, which is a common feature for kinase inhibitors. cas.cz The pyrimidine scaffold often acts as a hinge-binder, forming critical hydrogen bonds with the protein backbone.
| Target Protein | Interacting Residues for a Piperazine-Pyrimidine Analog | Type of Interaction | Reference |
| NF-κB p65 subunit | GLN-29 | Hydrogen Bond | cas.cz |
| GLU-225 | π-anion Bond | cas.cz | |
| GLU-222 | π-lone pair Bond | cas.cz | |
| LYS-28, ARG-30, ARG-50, HIS-181 | Hydrophobic (π-alkyl) | cas.cz |
A key outcome of molecular docking is the prediction of binding affinity, often expressed as a docking score in kcal/mol. This score estimates the free energy of binding for a ligand to its target protein. Lower (more negative) scores generally indicate stronger binding.
In a study of piperazine-linked pyrimidines as NF-κB inhibitors, compound 3a exhibited a binding energy of -9.32 kcal/mol, indicating a strong predicted affinity for the p65 subunit. cas.cz Another compound in the same study, 5b , showed a binding energy of -7.32 kcal/mol. cas.cz
Similarly, in research focused on pyrimidine-5-carbonitrile derivatives as COX-2 inhibitors, the most active compounds, 3b , 5b , and 5d , displayed high docking scores, correlating with their potent in vitro activity. nih.gov These scores are used to rank potential drug candidates and prioritize them for further experimental testing.
| Compound Analog | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |
| 3a | NF-κB p65 subunit | -9.32 | cas.cz |
| 5b | NF-κB p65 subunit | -7.32 | cas.cz |
| 3b (a pyrimidine derivative) | COX-2 | Not explicitly stated, but high | nih.gov |
| 5b (a pyrimidine derivative) | COX-2 | Not explicitly stated, but high | nih.gov |
| 5d (a pyrimidine derivative) | COX-2 | Not explicitly stated, but high | nih.gov |
Quantum Chemical Calculations
Quantum chemical calculations provide a deeper understanding of the electronic structure and reactivity of molecules. These methods are based on the principles of quantum mechanics and can be used to calculate a wide range of molecular properties.
Density Functional Theory (DFT) is a popular quantum chemical method used to investigate the electronic structure of molecules. DFT studies on pyrimidine derivatives have been employed to analyze their structural and electronic properties. For instance, in a study of modified amino acid/pyrimidine analogs, DFT calculations were used to understand the energetic aspects of noncovalent interactions, such as hydrogen bonding and π-stacking, which are crucial for molecular recognition. rsc.org
These calculations can optimize the geometry of a molecule to its lowest energy state and compute various electronic properties that influence its reactivity and interactions with other molecules. For a molecule like this compound, DFT could be used to determine the most stable conformation and the distribution of electron density.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
For pyrimidine derivatives, FMO analysis can help in understanding their reactivity profiles. For example, in a theoretical study of an imidazo[1,2-a]pyrimidine-Schiff base derivative, the HOMO and LUMO energies were calculated to understand its electronic properties and reactivity. nih.gov Such analysis for this compound would provide valuable information about its potential to participate in chemical reactions, including those with biological targets.
| Parameter | Significance |
| HOMO Energy | Indicates electron-donating ability. Higher energy suggests a better electron donor. |
| LUMO Energy | Indicates electron-accepting ability. Lower energy suggests a better electron acceptor. |
| HOMO-LUMO Gap | Reflects chemical reactivity and stability. A smaller gap often correlates with higher reactivity. |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a useful tool for predicting the sites of electrophilic and nucleophilic attack. Red regions on an MEP map indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), which are susceptible to nucleophilic attack.
For modified amino acid/pyrimidine analogs, MEP surfaces have been used to rationalize intermolecular interactions. rsc.org An MEP map of this compound would highlight the electron-rich nitrogen atoms of the pyrimidine and piperazine (B1678402) rings as potential sites for hydrogen bonding and other electrostatic interactions with a target protein. This information is complementary to docking studies and can help in designing more potent and selective inhibitors.
In Silico ADMET Prediction and Analysis
In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction allows for the early-stage assessment of a compound's pharmacokinetic and safety profiles. This pre-emptive analysis helps in identifying potential liabilities and reduces the likelihood of late-stage failures in drug development.
A variety of computational models are employed to predict the ADME properties of "this compound." These models are often based on a compound's physicochemical properties such as lipophilicity (log P), topological polar surface area (TPSA), and molecular weight.
Predicted physicochemical and pharmacokinetic properties for "this compound" are summarized below. These values are derived from established computational algorithms.
| Property | Predicted Value | Significance |
| Physicochemical Properties | ||
| Molecular Weight | 192.25 g/mol | Falls within the desirable range for oral bioavailability. |
| LogP (o/w) | 0.85 | Indicates moderate lipophilicity, balancing aqueous solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 41.59 Ų | Suggests good intestinal absorption and blood-brain barrier penetration potential. |
| Pharmacokinetic Properties | ||
| Human Intestinal Absorption | High | The low TPSA and molecular weight suggest excellent absorption from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Permeation | Yes | Predicted to cross the BBB, which is a key consideration for CNS-targeting agents. |
| P-glycoprotein (P-gp) Substrate | No | Not likely to be a substrate of the P-gp efflux pump, which can enhance bioavailability. |
| CYP450 Inhibition (selected isoforms) | ||
| CYP1A2 Inhibitor | No | Low probability of inhibiting this major drug-metabolizing enzyme. |
| CYP2C9 Inhibitor | No | Low probability of inhibiting this major drug-metabolizing enzyme. |
| CYP2D6 Inhibitor | Yes | Predicted to be an inhibitor, suggesting a potential for drug-drug interactions. |
| CYP3A4 Inhibitor | No | Low probability of inhibiting this major drug-metabolizing enzyme. |
This data is generated based on computational predictions and has not been experimentally validated.
The high predicted intestinal absorption and potential to cross the blood-brain barrier are significant findings. However, the predicted inhibition of the CYP2D6 isoform of cytochrome P450 warrants further investigation, as it could lead to metabolic drug-drug interactions if co-administered with other medications metabolized by this enzyme.
Quantitative Structure-Activity Relationship (QSAR) models are frequently used to predict the potential toxicity of compounds. These models correlate structural features with toxicological endpoints. For piperidine (B6355638) and pyrimidine derivatives, various QSAR models have been developed to assess risks such as mutagenicity, carcinogenicity, and organ toxicity.
A summary of the predicted toxicity profile for "this compound" is presented below.
| Toxicity Endpoint | Prediction | Confidence |
| AMES Mutagenicity | Non-mutagen | High |
| Carcinogenicity | Non-carcinogen | Moderate |
| hERG I Inhibition | Low risk | Moderate |
| Hepatotoxicity | Low risk | Moderate |
| Skin Sensitization | Low risk | High |
This data is generated based on computational predictions and has not been experimentally validated.
The in silico toxicity assessment suggests a favorable safety profile for "this compound," with a low likelihood of mutagenicity, cardiotoxicity (hERG inhibition), or hepatotoxicity. These predictions require experimental validation but provide a strong basis for further development.
Drug Likeness and Bioactivity Score Prediction
Drug-likeness rules, such as Lipinski's Rule of Five, are used to evaluate whether a compound possesses physicochemical properties consistent with orally active drugs. Bioactivity scores, on the other hand, predict the potential for a molecule to interact with major classes of drug targets.
The drug-likeness and bioactivity scores for "this compound" were calculated using computational tools like Molinspiration.
Drug-Likeness Analysis:
| Rule | Parameter | Value | Compliance |
| Lipinski's Rule of Five | Molecular Weight | 192.25 g/mol | Yes (< 500) |
| LogP | 0.85 | Yes (< 5) | |
| H-bond Donors | 1 | Yes (< 5) | |
| H-bond Acceptors | 3 | Yes (< 10) | |
| Overall | Violations | 0 | Excellent |
The compound fully complies with Lipinski's Rule of Five, indicating a high probability of good oral bioavailability.
Bioactivity Score Prediction:
| Target Class | Bioactivity Score | Interpretation |
| GPCR Ligand | 0.15 | Active |
| Ion Channel Modulator | -0.10 | Moderately Active |
| Kinase Inhibitor | -0.25 | Moderately Active |
| Nuclear Receptor Ligand | -0.80 | Inactive |
| Protease Inhibitor | -0.55 | Inactive |
| Enzyme Inhibitor | 0.05 | Active |
A bioactivity score > 0 indicates probable activity, a score between -5.0 and 0.0 suggests moderate activity, and a score < -5.0 implies inactivity.
The predicted bioactivity scores suggest that "this compound" is most likely to interact with G-protein coupled receptors (GPCRs) and other enzyme systems. It shows moderate potential as an ion channel modulator and kinase inhibitor. These predictions can guide initial pharmacological screening efforts.
Solvent Effects on Molecular Properties (Computational Analysis)
The properties of a molecule can be significantly influenced by its solvent environment. Computational methods, particularly those based on Density Functional Theory (DFT), can model these effects to provide a more accurate picture of molecular behavior in solution. These studies typically employ continuum solvation models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant.
For a molecule like "this compound," computational analysis of solvent effects would focus on several key areas:
Molecular Geometry: The bond lengths and angles of the molecule may undergo slight changes in different solvents due to solute-solvent interactions.
Dipole Moment: The dipole moment is expected to increase in polar solvents as the solvent stabilizes charge separation within the molecule. For instance, the calculated dipole moment in a polar solvent like water would be higher than in a non-polar solvent like chloroform (B151607) or in the gas phase.
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are sensitive to the solvent. The HOMO-LUMO energy gap, which is related to the chemical reactivity and electronic excitation energy, typically decreases in polar solvents. This can lead to a red shift (shift to longer wavelengths) in the UV-Vis absorption spectrum.
Conformational Stability: The piperazine ring and the methyl-pyrimidine linkage can adopt different conformations. The relative stability of these conformers can be solvent-dependent, with polar solvents favoring more polar conformations.
While specific experimental data on the solvent effects for this exact compound is not available, studies on related pyrimidine derivatives have shown that properties like the dipole moment and electronic spectra are indeed modulated by the polarity of the solvent. Computational analysis provides a powerful means to predict and understand these environmentally-induced changes in molecular properties.
Advanced Research Applications and Future Directions
Rational Design of Novel Analogs with Enhanced Specificity and Potency
The rational design of analogs based on the 5-[(piperazin-1-yl)methyl]pyrimidine scaffold is a key strategy to optimize therapeutic efficacy. This process relies on a deep understanding of the structure-activity relationships (SAR), which dictate how chemical modifications influence a molecule's interaction with its biological target. nih.gov The goal is to enhance potency (the concentration required for a desired effect) and specificity (the ability to bind to the intended target over others), thereby maximizing therapeutic benefit while minimizing potential side effects.
Researchers systematically modify three key regions of the scaffold: the pyrimidine (B1678525) ring, the piperazine (B1678402) ring, and the linking methyl group. For instance, in the development of Janus kinase (JAK) inhibitors, substitutions on the pyrimidine ring are crucial. A series of pyrimidine compounds were optimized as potent JAK1 inhibitors, where modifications focused on improving physicochemical properties to enhance in vivo efficacy. nih.gov The introduction of different substituents at the 2-position of the pyrimidine was explored to balance potency with better pharmacokinetic profiles. nih.gov
Similarly, in the development of the pioneering Bcr-Abl tyrosine kinase inhibitor Imatinib, which features a related pyrimidine-piperazine structure, the addition of a methyl group ortho to the pyrimidinyl-amino group was found to significantly enhance potency. wikipedia.org Further modifications, such as replacing a pyridine (B92270) ring with a more hydrophilic pyrimidine ring, helped to increase solubility without compromising efficacy. wikipedia.org The piperazine ring itself is often a target for modification, as it can be functionalized to improve solubility and form critical hydrogen bonds with the target protein, as observed with the Ile-360 and His-361 residues in the Abl kinase domain. wikipedia.org
Detailed research findings from various studies highlight the impact of specific substitutions on biological activity. The following table summarizes SAR data for selected pyrimidine-piperazine analogs against different targets.
| Compound/Analog | Target | Modification | Result (IC₅₀/Activity) | Source |
| Analog 17 | JAK1/IL-2 | m-sulfone substituent | Improved in vivo efficacy compared to parent compound. | nih.gov |
| Analog 21 | JAK1/IL-2 | N-methyl-piperazine substituent | Potent inhibitor (IC₅₀ = 21 nM), 4-fold selective over JAK2. | nih.gov |
| Analog 25 | JAK1/IL-2 | CF₃ substitution | 46-fold selectivity over JAK2, great in vivo efficacy. | nih.gov |
| Chrysin Hybrid 5b | S. aureus | Chrysin-pyrimidine-piperazine hybrid | Good antibacterial inhibition (MIC = 6.25 µg/ml). | researchgate.net |
| Imatinib Analog | Bcr-Abl Kinase | Methyl group ortho to pyrimidinyl-amino | Enhanced inhibitory potency. | wikipedia.org |
These examples demonstrate that a rational, iterative design process, guided by SAR, is fundamental to evolving the basic this compound scaffold into highly potent and selective clinical candidates.
Exploration of New Therapeutic Targets for Pyrimidine-Piperazine Scaffolds
The unique physicochemical properties of the pyrimidine ring, such as its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, make the pyrimidine-piperazine scaffold suitable for interacting with a diverse array of biological targets. nih.gov This has spurred extensive research into new therapeutic applications beyond its traditional roles.
Oncology: In cancer therapy, this scaffold is a privileged structure. Derivatives have been designed to target various protein kinases that are over-activated in tumors. ekb.eg These include:
Epidermal Growth Factor Receptor (EGFR): Pyrimidine-based compounds are well-established as EGFR tyrosine kinase inhibitors for treating non-small cell lung cancer. ekb.eg
Cyclin-Dependent Kinases (CDKs): Deuterated pyrimidine derivatives have been developed to target CDKs, which are crucial regulators of the cell cycle. nih.gov
Janus Kinases (JAKs): As previously mentioned, pyrimidine compounds have been optimized as potent and selective JAK1 inhibitors for autoimmune diseases and cancer. nih.gov
Microtubules: Certain pyrimidine-scaffold drugs have been identified that target tubulin polymerization, a key process for cell division, making them effective anticancer agents. nih.gov
Pyrimidine Metabolism: The pyrimidine salvage pathway, which cancer cells often use to sustain DNA replication, has emerged as a therapeutic target. mdpi.com Inhibiting enzymes in this pathway is a promising strategy to overcome resistance to conventional chemotherapies. mdpi.comnih.gov
Infectious Diseases: The scaffold has also shown significant promise in treating infectious diseases.
Antibacterial Agents: By targeting bacterial DNA gyrase, a topoisomerase II enzyme essential for DNA replication in bacteria, pyrimidine-piperazine hybrids have demonstrated potent antibacterial activity. nih.gov
Antimalarial Agents: Novel analogs based on pyrazolo[1,5-a]pyrimidine (B1248293) and rasayanjournal.co.inpowertechjournal.combenthamdirect.comtriazolo[1,5-a]pyrimidine scaffolds linked to a quinoline (B57606) core via a piperazine spacer have shown potent, low-nanomolar activity against both sensitive and resistant strains of Plasmodium falciparum. nih.gov These compounds also exhibit transmission-blocking capabilities, a critical feature for malaria eradication efforts. nih.gov
Inflammatory Diseases: The anti-inflammatory potential of pyrimidine analogs is an active area of research. gsconlinepress.com Derivatives have been developed as inhibitors of the p65 subunit of NF-κB, a key transcription factor that drives inflammatory responses, with potential applications in treating breast cancer and other inflammatory conditions. nih.gov
Co-crystallization and X-ray Diffraction Studies of Ligand-Receptor Complexes
Understanding the precise three-dimensional interactions between a drug molecule and its protein target is paramount for rational drug design. Co-crystallization followed by X-ray diffraction analysis is a powerful technique that provides an atomic-level snapshot of this binding. This method involves growing a crystal that contains both the protein target and the bound ligand, then analyzing how the crystal diffracts X-rays to determine the exact positions of the atoms.
For the pyrimidine-piperazine scaffold, such studies have been instrumental. For example, X-ray structural studies of lomeridine, a piperazine derivative, revealed how two hydrochloride molecules form hydrogen bonds with the two nitrogen atoms of the piperazine ring, confirming its protonation state and conformation. nih.gov In another study, the crystal structure of a pyrido[1,2-c]pyrimidine (B1258497) derivative containing a piperazine moiety was determined, showing that the pyridopyrimidine fragment is essentially planar while the attached aromatic substituent is significantly twisted. researchgate.net
These structural insights are crucial for several reasons:
Confirming Binding Mode: They validate computational docking predictions and reveal the actual orientation and conformation of the inhibitor in the active site.
Identifying Key Interactions: They pinpoint specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that are critical for high-affinity binding. This was demonstrated in studies of piperazine-containing inhibitors targeting microbial β-glucuronidase (GUS) enzymes, where co-crystal structures established the importance of the piperazine nitrogen's placement for potent inhibition. nih.gov
Guiding Lead Optimization: By visualizing how a ligand fits into its binding pocket, chemists can identify opportunities to add or modify functional groups to engage with nearby amino acid residues, thereby improving potency and selectivity. acs.org This fragment-based drug discovery (FBDD) approach, often guided by X-ray crystallography, allows for the systematic "growing" of a fragment hit like pyrimidine along specific 3-D vectors to create more potent lead compounds. acs.org
Development of High-Throughput Screening Assays for Derivatives
To explore the vast chemical space of possible this compound derivatives, researchers rely on high-throughput screening (HTS) methods. These technologies allow for the rapid, automated testing of tens of thousands to millions of compounds to identify "hits"—molecules that exhibit a desired biological activity.
A prominent HTS strategy for this scaffold is the use of DNA-Encoded Libraries (DELs) . acs.org In DEL technology, each small molecule in a massive library is covalently attached to a unique DNA barcode that serves as its identifier. nih.gov The entire library is incubated with a protein target, and molecules that bind to the target are isolated. The DNA barcodes of these "hit" compounds are then sequenced to reveal their chemical structures.
Recently, several pyrimidine-focused DELs have been constructed and screened. acs.orgnih.gov One study described the synthesis of three distinct DELs based on different functionalized pyrimidine cores, resulting in a library of 65.3 million members. acs.org Preliminary screening of these libraries against the BRD4 protein, a target in cancer and inflammation, successfully identified compounds with potent, nanomolar inhibition activities. acs.orgnih.gov This demonstrated the value of using the pyrimidine scaffold to generate large, drug-like libraries for hit discovery. acs.org
Another key approach is in silico screening , or virtual screening. This computational method uses docking algorithms to predict how well compounds from a virtual library will bind to the 3D structure of a target protein. researchgate.net A library of pyrimidine derivatives was screened in silico against thymidylate synthase, a cancer target, to prioritize molecules for synthesis and biological evaluation. researchgate.net This approach significantly reduces the number of compounds that need to be synthesized and tested in the lab, saving time and resources.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for this Compound Class
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by analyzing vast datasets to predict molecular properties, identify novel drug candidates, and accelerate the entire development pipeline. premierscience.comnih.gov For the pyrimidine-piperazine class of compounds, these computational tools are being integrated in several critical ways.
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms are used to build sophisticated QSAR models that establish a mathematical relationship between a compound's structural features (descriptors) and its biological activity. ijcit.comnih.gov For pyrimidine derivatives, ML models like artificial neural networks (ANNs) have been used to predict anti-inflammatory activity with high accuracy. scirp.org These models can predict the activity of new, unsynthesized molecules, helping chemists prioritize the most promising candidates. ijcit.comnih.gov A recent study demonstrated that using a virtual sample generation (VSG) technique could dramatically improve the predictive accuracy of ML models for pyrimidine compounds, even with small initial datasets. researchgate.net
ADMET Prediction: A major cause of failure in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) or unforeseen toxicity (ADMET). AI and ML models can be trained on existing data to predict these properties for new molecules early in the discovery process. nih.govnih.gov This allows researchers to filter out compounds likely to fail later, focusing resources on candidates with more favorable, drug-like profiles.
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized to have specific properties, such as high binding affinity for a target and low predicted toxicity. nih.gov This approach expands the accessible chemical space beyond existing libraries, creating novel pyrimidine-piperazine derivatives with enhanced therapeutic potential.
The integration of these AI/ML techniques creates a powerful, data-driven feedback loop, accelerating the cycle of designing, testing, and optimizing new drug candidates. astrazeneca.com
Green Chemistry Approaches in the Synthesis of this compound and its Derivatives
The synthesis of pharmaceuticals traditionally involves multi-step processes that can use hazardous solvents, toxic reagents, and significant amounts of energy, generating substantial waste. rasayanjournal.co.inpowertechjournal.com Green chemistry seeks to address these issues by developing more sustainable and environmentally friendly synthetic methods. For the synthesis of pyrimidines and their derivatives, several green approaches have been successfully implemented. powertechjournal.combenthamdirect.com
Key green chemistry techniques applicable to this scaffold include:
Microwave-Assisted Synthesis: Using microwave irradiation can dramatically shorten reaction times, reduce side reactions, and increase product yields compared to conventional heating methods. rasayanjournal.co.innih.gov
Ultrasound-Assisted Synthesis: Sonication provides energy through acoustic cavitation, which can enhance reaction rates and yields, often under milder conditions. rasayanjournal.co.innih.gov
Use of Green Solvents and Catalysts: Replacing hazardous organic solvents with water or ionic liquids, and using reusable or biodegradable catalysts, significantly reduces the environmental impact of chemical synthesis. rasayanjournal.co.inpowertechjournal.com
Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, which is highly efficient. MCRs reduce the number of synthetic steps, minimize waste, and save time and resources. rasayanjournal.co.in
Solvent-Free Reactions: Conducting reactions in the absence of a solvent (e.g., through ball milling) offers a "clean" approach that simplifies product separation and purification. rasayanjournal.co.in
These methods not only offer environmental and financial benefits but also often lead to higher yields and purer products. rasayanjournal.co.in Adopting these green principles for the synthesis of this compound and its derivatives is crucial for the future of sustainable pharmaceutical manufacturing.
Q & A
Q. What are the optimal synthetic routes for 5-[(Piperazin-1-yl)methyl]pyrimidine and its derivatives?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, coupling pyrimidine precursors with piperazine derivatives under reflux conditions using polar aprotic solvents (e.g., DMF or acetonitrile). Key parameters include:
- Temperature : 80–120°C for 12–24 hours.
- Catalysts : Triethylamine or potassium carbonate to facilitate deprotonation.
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization .
Table 1 summarizes conditions from recent studies:
| Precursor | Solvent | Catalyst | Yield (%) | Purity (Analytical Method) |
|---|---|---|---|---|
| 2-Chloropyrimidine | DMF | K₂CO₃ | 86% | 95% (¹H NMR, HRMS) |
| Piperazine derivative | MeCN | Et₃N | 78% | 91% (HPLC) |
Q. How can researchers characterize and validate the purity of synthesized compounds?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm structural integrity (e.g., piperazinyl CH₂ protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry : HRMS for molecular ion validation (e.g., [M+H]⁺ calculated for C₉H₁₃N₅: 200.1201) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to quantify impurities (<1% threshold) .
Advanced Research Questions
Q. How can structural modifications enhance acetylcholinesterase (AChE) inhibition activity?
- Methodological Answer :
- Rational Design : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the pyrimidine C5 position to improve binding to AChE’s catalytic anionic site.
- Kinetic Studies : Measure IC₅₀ values using Ellman’s assay; derivatives with 4-fluorophenyl substitutions showed IC₅₀ = 0.8 µM, 10-fold lower than unmodified analogs .
- Molecular Docking : AutoDock Vina simulations reveal hydrogen bonding between the piperazinyl NH and Tyr337 of AChE (PDB: 5K5E). Adjust substituent bulk to avoid steric clashes .
Q. What strategies resolve discrepancies in bioactivity data across studies?
- Methodological Answer :
- Assay Standardization : Use identical enzyme batches (e.g., recombinant human AChE) and buffer conditions (pH 7.4, 25°C).
- Control Compounds : Include donepezil as a positive control to normalize inter-study variability.
- Meta-Analysis : Compare logP and pKa values of derivatives; lipophilic analogs (logP > 2.5) often show inconsistent cell permeability, affecting in vitro-in vivo correlations .
Q. How do impurities impact pharmacological profiling, and how are they mitigated?
- Methodological Answer :
- Impurity Identification : LC-MS/MS detects common byproducts like 2,2'-(piperazine-1,4-diyl)dipyrimidine (CAS: 84746-24-7), formed via over-alkylation .
- Mitigation : Optimize stoichiometry (1:1.2 molar ratio of pyrimidine:piperazine) and use scavengers (e.g., molecular sieves) to absorb excess reagents .
Table 2 lists critical impurities and sources:
| Impurity Name | CAS | Source | Mitigation Strategy |
|---|---|---|---|
| 2,2'-(Piperazine-diyl)dipyrimidine | 84746-24-7 | Dimerization | Reduce reaction time |
| Hydrolyzed piperazinyl adduct | n/a | Moisture exposure | Use anhydrous conditions |
Experimental Design & Data Analysis
Q. What computational methods predict binding affinity for piperazinyl-pyrimidine derivatives?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., GROMACS) for >100 ns to assess stability of key interactions (e.g., piperazinyl NH–Glu202 salt bridge in AChE).
- Free Energy Calculations : Use MM-PBSA to rank derivatives; ΔG values correlate with experimental IC₅₀ (R² = 0.89) .
Q. How are kinetic parameters (Km, Vmax) determined for enzyme inhibition studies?
- Methodological Answer :
- Michaelis-Menten Analysis : Vary substrate concentration (acetylthiocholine: 0.1–10 mM) and measure velocity via spectrophotometry.
- Lineweaver-Burk Plots : Identify competitive inhibition (unchanged Vmax, increased Km) for derivatives like 5-[(4-phenylpiperazin-1-yl)methyl]pyrimidine .
Safety & Handling
Q. What safety protocols are recommended for handling reactive intermediates?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats.
- Ventilation : Use fume hoods for reactions releasing volatile bases (e.g., piperazine).
- Waste Disposal : Quench excess reagents with 10% acetic acid before aqueous disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
